BMY-25271
Overview
Description
Preparation Methods
The synthesis of BMY-25271 involves several steps, starting with the preparation of the core structure followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving appropriate starting materials.
Introduction of Functional Groups: Functional groups are introduced through various chemical reactions, such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimization of reaction conditions to improve yield and reduce production costs .
Chemical Reactions Analysis
BMY-25271 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the compound.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
BMY-25271 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reference compound for studying histamine H2 receptor antagonists. It is also used in the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the role of histamine H2 receptors in various physiological processes. It is also used in experiments to understand the mechanisms of allergic reactions and gastrointestinal disorders.
Medicine: this compound has potential therapeutic applications in the treatment of conditions such as peptic ulcers, gastroesophageal reflux disease, and allergic reactions. It is also being investigated for its potential use in other medical conditions.
Mechanism of Action
BMY-25271 exerts its effects by binding to and blocking histamine H2 receptors. This prevents histamine from binding to these receptors, thereby inhibiting the physiological effects of histamine. The molecular targets of this compound include histamine H2 receptors located in the stomach, where they play a role in regulating gastric acid secretion. By blocking these receptors, this compound reduces gastric acid secretion, making it useful in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease .
Comparison with Similar Compounds
BMY-25271 is unique in its high potency as a histamine H2 receptor antagonist. It is approximately 10 times more potent than ranitidine and 74 times more potent than cimetidine . Similar compounds include:
Ranitidine: Another histamine H2 receptor antagonist used to treat similar conditions.
Cimetidine: A histamine H2 receptor antagonist with a similar mechanism of action but lower potency.
Famotidine: Another histamine H2 receptor antagonist with a different chemical structure but similar therapeutic applications.
Properties
IUPAC Name |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-1-oxo-1,2,5-thiadiazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2S2/c1-17(2)7-9-3-4-10(19-9)8-20-6-5-14-12-11(13)15-21(18)16-12/h3-4H,5-8H2,1-2H3,(H2,13,15)(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTBLLPMEZOKSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=NS(=O)N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419592 | |
Record name | CHEMBL8982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78441-82-4 | |
Record name | NSC365352 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365352 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | CHEMBL8982 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00419592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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